![molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0](/img/structure/B143518.png)
Thieno[3,2-c]pyridine
Overview
Description
Thieno[3,2-c]pyridine is a heterocyclic compound comprising a fused thiophene and pyridine ring system. Its molecular formula is C₇H₅NS, with an average molecular mass of 135.184 and a monoisotopic mass of 135.014270 . The compound is characterized by a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring, creating a planar structure with distinct electronic properties. For example, clopidogrel, a 4,5,6,7-tetrahydrothis compound derivative, is a clinically used antiplatelet drug that inhibits P2Y12 adenosine diphosphate receptors .
Preparation Methods
Historical Context and Significance of Thieno[3,2-c]Pyridine
This compound belongs to the thienopyridine family, a class of fused heterocycles combining thiophene and pyridine rings. Its structural versatility enables functionalization at multiple positions, making it a valuable scaffold for drug discovery and materials science . Early synthetic routes, such as those disclosed in the US3969358A patent (1999), focused on cyclization reactions using sulfonamide intermediates . Over time, advancements in metal-free methodologies and green chemistry principles have refined these approaches, as exemplified by recent work in triazole-mediated denitrogenative transformations .
Acid-Catalyzed Cyclization of Sulfonamide Intermediates
Classical Cyclization via N-(Thienyl)-Methyl Sulfonamides
The US3969358A patent describes a cyclization process involving N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide derivatives . Treatment with strong mineral acids (e.g., HCl, H₂SO₄) in inert solvents like dioxane or ethanol induces intramolecular cyclization, yielding this compound. Key steps include:
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Sulfonamide Preparation : Reaction of 2-chloromethyl-thiophene with N-[2,2-(OR)₂]ethyl-para-toluenesulfonamide in ethanol under reflux (12 hours), yielding intermediates with 17–95% efficiency .
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Cyclization : Heating the sulfonamide with 12N HCl in ethanol (4 hours, reflux) followed by alkaline extraction and distillation, achieving 76% yield .
Table 1: Reaction Conditions and Yields for Acid-Catalyzed Cyclization
Intermediate | Acid Used | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
N-(3-Thienyl)-methyl sulfonamide | 12N HCl | Ethanol | Reflux | 76 |
N-(2-Thienyl)-methyl sulfonamide | H₂SO₄ | Dioxane | 50–100°C | 68 |
This method’s scalability is offset by harsh acidic conditions, which may limit compatibility with sensitive functional groups .
Metal-Free Synthesis via Triazole-Mediated Denitrogenation
Three-Step Triazolation-Pomeranz-Fritsch Sequence
A 2025 study introduced a metal-free route using 1,2,3-triazole intermediates . The synthesis proceeds as follows:
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Triazolation : One-pot reaction of 2,2-dimethoxyethyl azide with thiophene derivatives to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
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Pomeranz-Fritsch Cyclization : Acid-mediated cyclization (HCOOH, 80°C) generates thieno[2,3-c] triazolo[1,5-ɑ]pyridine.
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Denitrogenation : Treatment with HBr in acetic acid (60°C, 6 hours) cleaves the triazole ring, yielding this compound derivatives with 72–85% efficiency .
Key Advantages:
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Avoids transition-metal catalysts, reducing cost and toxicity.
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Enables access to 7-substituted derivatives (e.g., methyl esters, imidazo-fused analogs) .
Reductive Amination and Schiff Base Pathways
Synthesis via Schiff Base Intermediates
The WO2005087779A1 patent outlines a reductive amination approach for preparing this compound precursors :
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Schiff Base Formation : Condensation of 2-thienaldehyde with NH₂–CH₂–CH(OR)₂ in benzene under reflux.
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Borohydride Reduction : Sodium borohydride reduces the Schiff base to N-[2,2-(OR)₂]ethyl-(2-thienyl)-methylamine.
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Cyclization : Tosylation followed by HCl-mediated cyclization in dichloromethane (40°C, 8 hours) yields the target compound .
Table 2: Comparison of Reductive Amination Conditions
Step | Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Schiff Base Formation | Benzene | Reflux | 80°C | 89 |
Reduction | NaBH₄, Ethanol | RT → Reflux | 25–78°C | 92 |
Cyclization | HCl, CH₂Cl₂ | 40°C | 8 hours | 78 |
This method offers modularity for introducing substituents but requires careful control of reducing conditions .
Solvent and Catalyst Innovations in Modern Syntheses
Lewis Acid-Catalyzed Cyclizations
Recent advancements employ Lewis acids (e.g., InCl₃, MgBr₂) to enhance cyclization efficiency . For example, indium(III) chloride in dichloroethane facilitates ring closure at 50°C, achieving 84% yield while minimizing side reactions .
Green Solvent Alternatives
Ethanol-water mixtures and bio-based solvents (e.g., cyclopentyl methyl ether) are increasingly adopted to replace traditional solvents like chloroform, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can be further utilized in drug development and other applications .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the synthesis of thieno[3,2-c]pyridine derivatives with promising antibacterial properties. A notable research published in the World Journal of Pharmaceutical Research detailed the synthesis of this compound-hydrazide-hydrazone derivatives. These compounds demonstrated significant efficacy against multidrug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The synthesis involved multi-step reactions starting from thiophene aldehyde, leading to compounds that could serve as potential new antibacterial agents.
Anticancer Properties
This compound derivatives have also been investigated for their anticancer potential. Research indicates that certain derivatives exhibit inhibitory effects on various cancer cell lines, particularly triple-negative breast cancer cells. These compounds target specific cellular pathways, including phosphoinositide-specific phospholipase C (pi-PLC), which is crucial in cancer cell proliferation . A study found that these derivatives could lower the cancer stem cell fraction and induce metabolic shifts in tumor cells .
Neuropharmacological Applications
This compound has shown promise in neuropharmacology as well. Compounds derived from this scaffold have been synthesized and evaluated for antipsychotic activity. Studies demonstrated that arylpiperazine derivatives containing this compound rings exhibited significant effects on behavioral models related to psychosis, showing potential for the development of new antipsychotic medications . These compounds interact with serotonin receptors while displaying weaker affinity for dopamine receptors, suggesting a unique mechanism of action.
Organic Electronics
In addition to medicinal applications, this compound derivatives are being explored for their utility in organic electronics. Recent research has focused on synthesizing narrow bandgap-conjugated polymers incorporating this compound units. These materials are promising candidates for use in organic photovoltaics and light-emitting devices due to their favorable electronic properties .
Summary of Applications
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This interaction is facilitated by the heteroatoms in the this compound ring, which form hydrogen bonds and other interactions with the target protein .
Comparison with Similar Compounds
Structural Isomers: Thieno[2,3-b]pyridine vs. Thieno[3,2-c]pyridine
- Thieno[2,3-b]pyridine: Molecular Formula: C₇H₅NS (same as this compound) . Key Applications: Anticancer (e.g., HepG-2 and MCF-7 cell line inhibition), antimicrobial, and anti-inflammatory activities . Synthetic Accessibility: More extensively studied due to established protocols for cyclization and functionalization . Limitations: Lower selectivity in kinase inhibition compared to this compound derivatives .
- This compound: Key Advantages: Higher selectivity for Src-family tyrosine kinases (e.g., Lck inhibitors with IC₅₀ < 100 nM) and KDR kinase inhibition (critical in angiogenesis) .
Furo[3,2-c]pyridine vs. This compound
- Structural Differences : Furo[3,2-c]pyridine replaces sulfur with oxygen in the fused heterocycle.
- Furo[3,2-c]pyridine derivatives are less explored in kinase inhibition but demonstrate antiviral activity (e.g., human cytomegalovirus inhibition) .
Thieno[3,4-d]pyrimidine vs. This compound
- Functional Groups: Thieno[3,4-d]pyrimidine includes an additional pyrimidine ring.
- Applications: Thieno[3,4-d]pyrimidine derivatives are potent ubiquitin C-terminal hydrolase-L1 inhibitors (relevant in neurodegenerative diseases) . this compound excels in cardiovascular and CNS applications due to better metabolic stability .
Comparative Data Table
Biological Activity
Thieno[3,2-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, properties, and biological activities of this compound and its derivatives, highlighting recent research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. Various methods have been developed to create this compound, including:
- Cyclization of α-bromo ketones with thioketones : This method allows for the formation of the thieno ring structure.
- Condensation reactions : These reactions often involve amines and carbonyl compounds to yield thieno derivatives.
Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce reaction times .
Biological Activity
This compound exhibits a range of biological activities, making it a promising scaffold for drug discovery. Below are some key areas of biological activity associated with this compound:
Anticancer Activity
Research has indicated that this compound derivatives possess significant anticancer properties. For instance:
- In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EC109 (esophageal cancer) cells. These compounds demonstrated IC50 values in the micromolar range, indicating potent activity .
Antimicrobial Properties
This compound derivatives have also been evaluated for their antimicrobial effects. Some notable findings include:
- Broad-spectrum activity : Compounds derived from this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : Preliminary studies suggest that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been explored for other therapeutic potentials:
- Anti-inflammatory effects : Some derivatives have been found to reduce inflammation in preclinical models.
- Antioxidant properties : Studies indicate that these compounds can scavenge free radicals, potentially offering protective benefits against oxidative stress .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of this compound derivatives. The results showed:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 5.4 |
Compound B | EC109 | 7.8 |
Compound C | MCF-7 | 6.5 |
These findings highlight the effectiveness of these compounds in targeting cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound derivatives against common pathogens:
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound D | Staphylococcus aureus | 15 |
Compound E | Escherichia coli | 12 |
Compound F | Pseudomonas aeruginosa | 14 |
These results confirm the broad-spectrum antimicrobial potential of these derivatives .
Q & A
Q. Basic: What are the most reliable synthetic methods for preparing thieno[3,2-c]pyridine and its derivatives?
Answer:
this compound derivatives are typically synthesized via cyclization reactions. A common approach involves refluxing β-keto amides with potassium carbonate in ethanol or ethylene glycol, yielding derivatives like 5a-e in 70–85% efficiency . Another method uses 7-methoxy-4,5,6,7-tetrahydrothis compound hydrochloride with tosyl chloride and K₂CO₃ in dichloromethane/water, achieving 97% yield . Key steps include:
- Reaction conditions : Reflux at 80–100°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Key intermediates : Tetrahydrothienopyridine precursors (e.g., 4,5,6,7-tetrahydro-5-trityl derivatives, MW 381.53 g/mol) .
Q. Basic: How are this compound derivatives characterized for structural validation?
Answer:
Standard characterization techniques include:
- NMR spectroscopy : H and C NMR to confirm ring substitution patterns (e.g., 5-(2-chlorobenzyl) derivatives show distinct aromatic proton signals at δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 264.08 for ticlopidine derivatives) .
- X-ray crystallography : Resolves stereochemistry in tetrahydro derivatives (e.g., 4,5,6,7-tetrahydrothis compound) .
- Physical properties : Density (1.272 g/cm³), boiling point (255.1°C), and logP (2.8) for solubility assessment .
Q. Basic: What in vitro assays are used for preliminary biological screening of this compound compounds?
Answer:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (e.g., 4,5,6,7-tetrahydrothis compound quinolones show MICs of 2–8 µg/mL) .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁/5-HT₂) and dopamine D₂ receptors (e.g., arylpiperazine derivatives exhibit 5-HT₁A Kᵢ < 10 nM but weak D₂ affinity) .
- Enzyme inhibition : Kinase assays (e.g., Lck tyrosine kinase inhibition IC₅₀ = 0.5 nM for urea derivatives) .
Q. Advanced: How do structural modifications influence the structure-activity relationship (SAR) of this compound derivatives?
Answer:
Critical SAR findings include:
- Substituent position : 5-(2-chlorobenzyl) groups enhance antiplatelet activity (e.g., ticlopidine’s IC₅₀ = 50 nM for P2Y₁₂ antagonism) .
- Ring saturation : Tetrahydro derivatives (e.g., 4,5,6,7-tetrahydro) improve metabolic stability but reduce CNS penetration .
- Electron-withdrawing groups : Nitro (3-NO₂) or chloro (2-Cl) substituents increase kinase inhibition (e.g., KDR IC₅₀ = 1.2 nM) .
Properties
IUPAC Name |
thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYRMMMSZSVIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181663 | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-14-0 | |
Record name | Thieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azathianaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azathianaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZATHIANAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F0Y9D444I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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